molecular formula C22H16N4O2S2 B6553254 3-(4-methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-66-7

3-(4-methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553254
CAS No.: 1040666-66-7
M. Wt: 432.5 g/mol
InChI Key: SFNRUOHBHHKAHT-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: A bioisostere for ester or amide groups, improving metabolic stability and bioavailability .
  • Sulfanyl linker: Facilitates structural flexibility and modulates electronic properties .

Synthetic routes for analogous compounds (e.g., thieno-pyrimidinones with sulfanyl-linked substituents) involve cyclocondensation of thioureas with carbonyl derivatives or nucleophilic substitution reactions (e.g., using CS₂/KOH for sulfanyl group introduction) .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-14-7-9-16(10-8-14)26-21(27)19-17(11-12-29-19)23-22(26)30-13-18-24-20(25-28-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRUOHBHHKAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound exhibit variations in core scaffolds, substituents, and functional groups, leading to divergent physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs with Thieno[2,3-d]pyrimidinone Cores

Compound Name Core Structure Substituents Key Differences Molecular Formula References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl), 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl Reference compound C₂₂H₁₇N₅O₂S₂
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Allyl, benzylsulfanyl, 4-fluorophenyl Fluorophenyl enhances polarity; allyl group increases reactivity C₂₂H₁₈FN₃OS₂
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3,4-Difluorobenzyl, 5-methyl, 6-(2-chlorophenyl-oxadiazole) Chlorophenyl-oxadiazole at position 6; difluorobenzyl improves CNS penetration C₂₃H₁₄ClF₂N₅O₂S

Analogs with Modified Heterocyclic Moieties

Compound Name Core Structure Substituents Key Differences Molecular Formula References
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazole, allyl Isoxazole (less stable than oxadiazole) reduces metabolic resistance C₂₃H₂₂N₄O₂S₂
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one Pyrimidin-4-one Tetrazole, 4-methylphenylamino Pyrimidinone core lacks thiophene fusion; tetrazole enhances acidity (predicted pKa = 8.30) C₁₉H₁₇N₇OS

Key Findings from Comparative Studies

Bioavailability : Compounds with 1,2,4-oxadiazole (e.g., target compound) show superior metabolic stability compared to isoxazole derivatives due to reduced oxidative degradation .

Lipophilicity : Fluorinated analogs (e.g., 4-fluorophenyl in ) exhibit higher logP values, enhancing membrane permeability but risking solubility issues.

Synthetic Accessibility : Sulfanyl-linked compounds require milder conditions (e.g., DMF/LiH) compared to tetrazole-forming reactions .

Computational and Experimental Insights

  • Drug-Likeness: Computational studies on chromeno-pyrimidine analogs (e.g., ) predict good oral bioavailability (LogP = 3.2, TPSA = 65 Ų) for compounds with similar substituents.
  • Crystallography: SHELX software has resolved analogous structures, confirming planarity of the thieno-pyrimidinone core and steric effects of 4-methylphenyl groups.

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